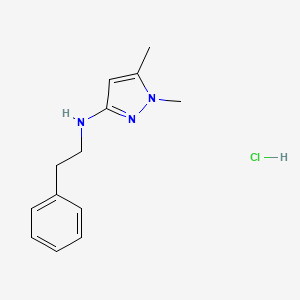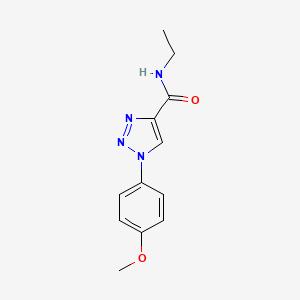![molecular formula C15H19N5O2 B12233467 N-cyclopropyl-4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine-2-carboxamide](/img/structure/B12233467.png)
N-cyclopropyl-4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant impact in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
The synthesis of N-cyclopropyl-4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine-2-carboxamide typically involves multiple steps. One common method starts with the preparation of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, which is then reacted with various reagents to form the desired compound. The use of deep eutectic solvents (DES) has been reported to provide several advantages, such as a benign environment, high yield, and simple work-up procedures .
Chemical Reactions Analysis
N-cyclopropyl-4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine, acetyl-γ-butyrolactone, and other organic solvents. The major products formed from these reactions are often derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
In medicinal chemistry, it has shown promise as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation . Additionally, it has been explored for its antimicrobial properties, making it a potential candidate for the development of new antibiotics . In material science, its significant photophysical properties have attracted attention for potential use in optoelectronic devices .
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine-2-carboxamide involves the inhibition of specific enzymes and molecular pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
N-cyclopropyl-4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine-2-carboxamide is unique due to its specific structural features, such as the cyclopropyl and morpholine moieties. Similar compounds include pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, which also exhibit significant biological activities but differ in their structural components and specific targets .
Properties
Molecular Formula |
C15H19N5O2 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
N-cyclopropyl-4-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine-2-carboxamide |
InChI |
InChI=1S/C15H19N5O2/c1-10-8-14(20-13(17-10)4-5-16-20)19-6-7-22-12(9-19)15(21)18-11-2-3-11/h4-5,8,11-12H,2-3,6-7,9H2,1H3,(H,18,21) |
InChI Key |
QXCTZVFKOHTBHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)N3CCOC(C3)C(=O)NC4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-fluorophenoxy)-N-[1-(pyrazin-2-yl)azetidin-3-yl]acetamide](/img/structure/B12233388.png)
![2-(4-Methanesulfonylphenyl)-octahydrocyclopenta[c]pyrrole](/img/structure/B12233406.png)

![2-Methoxy-1-[5-(6-phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B12233428.png)
![N-[(1,4-dioxan-2-yl)methyl]-3-(methoxymethyl)-N-methyl-1,2,4-thiadiazol-5-amine](/img/structure/B12233429.png)
![3-cyclopropyl-6-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B12233431.png)
![N-[1-(3-methoxybenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine](/img/structure/B12233432.png)

![5-chloro-2-methoxy-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide](/img/structure/B12233438.png)
![1-(2,2-difluoroethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12233445.png)
![4-Ethyl-6-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B12233451.png)
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine](/img/structure/B12233454.png)
![2-(3,3-difluorocyclobutanecarbonyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12233469.png)
![1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-2-carboxamide](/img/structure/B12233470.png)
